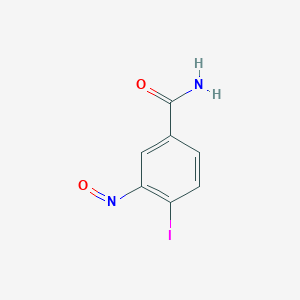

4-Iodo-3-nitrosobenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

169262-73-1 |

|---|---|

Fórmula molecular |

C7H5IN2O2 |

Peso molecular |

276.03 g/mol |

Nombre IUPAC |

4-iodo-3-nitrosobenzamide |

InChI |

InChI=1S/C7H5IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3H,(H2,9,11) |

Clave InChI |

IRIFRGXKPWAGNP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)N)N=O)I |

Origen del producto |

United States |

Reaction Mechanisms and Chemical Reactivity of 4 Iodo 3 Nitrosobenzamide

Reductive Transformations of the Nitroso Group

The nitroso moiety of 4-iodo-3-nitrosobenzamide is a key functional group that dictates its biological and chemical reactivity. It is primarily formed in situ through the reduction of its precursor, 4-iodo-3-nitrobenzamide (B1684207). The subsequent reductive transformations of the nitroso group are central to its mechanism of action.

Enzymatic Reduction Pathways (e.g., in specific cellular systems)

The formation of this compound is a critical step that is selectively favored in malignant cells. This selectivity arises from differences in the cellular reducing environment between cancerous and non-cancerous cells. The prodrug, 4-iodo-3-nitrobenzamide, undergoes enzymatic reduction to the cytotoxic this compound within tumor cells. nih.govspandidos-publications.com

This bioactivation is linked to a deficiency in a specific mitochondrial energy transfer pathway in neoplastic cells. nih.govspandidos-publications.com In non-malignant cells, 4-iodo-3-nitrobenzamide is typically reduced to the non-toxic amine derivative by the flavoprotein of mitochondrial complex I, a process dependent on Mg2+-ATP-driven reducing equivalents from NADH to NADPH via pyridine (B92270) nucleotide transhydrogenation. nih.govspandidos-publications.com However, this hydride transfer is impaired in malignant cells. nih.govspandidos-publications.com This metabolic difference leads to the selective accumulation of the highly reactive this compound in cancer cells, a process termed lethal synthesis. nih.govspandidos-publications.com

Studies have shown that the covalent binding of the enzymatically reduced drug to proteins like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is indicative of nitro-reductase activity present in malignant cells, further highlighting the selective enzymatic pathways leading to the formation of the nitroso compound. nih.gov

Table 1: Cellular Fate of 4-Iodo-3-nitrobenzamide

| Cell Type | Primary Metabolic Pathway | Key Product | Consequence |

|---|---|---|---|

| Non-malignant cells | Mg2+-ATP-dependent reduction via pyridine nucleotide transhydrogenation | 4-iodo-3-aminobenzamide | Non-toxic |

Chemical Reduction Reactions with Biorelevant Thiols (e.g., Glutathione)

The electrophilic nature of the nitroso group in this compound makes it susceptible to reaction with endogenous nucleophiles, particularly biorelevant thiols such as glutathione (B108866) (GSH). The interaction between nitroso compounds and thiols can be complex, leading to the formation of various products. nih.gov

In the context of this compound's precursor, diminishing cellular GSH content has been shown to augment its cytotoxic effects. nih.gov This suggests that GSH plays a role in the detoxification of the nitroso metabolite. The reaction of GSH with nitrosoarenes can lead to the formation of hydroxylamines, amines, and glutathionyl adducts. nih.gov This implies that this compound is likely reduced and detoxified by glutathione in a cellular environment.

Interactions with Ascorbate (B8700270) and Other Reducing Agents

Ascorbic acid (Vitamin C) is a well-known biological reducing agent capable of scavenging reactive oxygen species. nih.govscispace.com While direct studies on the interaction between this compound and ascorbate are not extensively detailed in the provided search results, the general reactivity of nitroso compounds suggests a potential for reduction by ascorbate. Reducing agents, in a general chemical context, are substances that donate electrons in a redox reaction. organic-chemistry.org Given the electrophilic nature of the nitroso group, it is plausible that it can be reduced by potent biological reductants like ascorbate.

Electrophilic and Nucleophilic Character of the Nitroso Moiety

The nitroso group (-N=O) is an electron-withdrawing group that imparts a significant electrophilic character to the nitrogen atom. This is due to the electronegativity of the oxygen atom, which polarizes the N=O bond, making the nitrogen susceptible to nucleophilic attack. The reactivity of this compound with biological thiols like glutathione is a clear indication of the electrophilic nature of its nitroso moiety. nih.govnih.gov This electrophilicity is central to its biological activity, as it allows for covalent modification of cellular macromolecules, such as proteins. nih.gov

Reactivity of the Iodo Substituent in Aromatic Systems

Nucleophilic Aromatic Substitution Reactions

The presence of a strong electron-withdrawing group, such as the nitroso (and the precursor nitro) group, ortho to the iodo substituent activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). google.comchemistrysteps.com In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the iodide ion restores the aromaticity of the ring.

The iodo group is generally a good leaving group in these reactions. During the synthesis of the parent compound, 4-iodo-3-nitrobenzamide, a notable side reaction is the nucleophilic aromatic substitution of the iodo group with a chloro group when thionyl chloride is used. google.com This highlights the susceptibility of the C-I bond to nucleophilic attack, a reactivity that would be retained in the nitroso derivative. The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group and the presence of activating groups on the aromatic ring. chemistrysteps.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-Iodo-3-nitrobenzamide |

| Glutathione |

| Ascorbic acid |

| 4-iodo-3-aminobenzamide |

| Glyceraldehyde-3-phosphate dehydrogenase |

Metal-Catalyzed Coupling Reactions (e.g., potential for cross-coupling)

No information was found regarding metal-catalyzed coupling reactions of this compound.

Stability and Degradation Pathways of this compound

There are no available studies on the stability and degradation pathways of this compound.

Influence of Solvent and pH on Nitroso Group Stability

Specific data on the influence of solvent and pH on the stability of the nitroso group in this compound is not available in the reviewed literature. Generally, nitrosoarenes are known to be unstable and can form dimers nih.govwikipedia.org. The stability of nitroso compounds can be influenced by the reaction medium nih.gov. For instance, N-nitroso-hydrochlorothiazide degrades rapidly at pH values of 6 to 8, while its degradation is significantly slower at pH values from 5 to 1 acs.org.

Photochemical Decomposition Processes

No studies on the photochemical decomposition processes of this compound were found. Aromatic nitroso compounds, in general, are known to have pronounced photochemical reactivity at.ua. The photochemical conversion of nitroso compounds under visible light has been an area of research, suggesting their potential for light-induced reactions globethesis.com.

Intramolecular Rearrangements and Tautomerism (e.g., Nitroso-Oxime Tautomerism)

There is no specific information on intramolecular rearrangements or nitroso-oxime tautomerism for this compound. In general, aliphatic nitroso compounds have a tendency to rearrange to oximes at.ua. For aromatic nitroso compounds, the equilibrium between the nitroso and oxime form has been observed, particularly in cases of ortho-hydroxy substitution at.ua. Generally, the oxime tautomer is more stable than its corresponding nitroso isomer echemi.comstackexchange.comembibe.com.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity Analysis

Proton and Carbon NMR are fundamental one-dimensional techniques that reveal the connectivity of the carbon skeleton and the placement of hydrogen atoms within the molecule.

For 4-Iodo-3-nitrobenzamide (B1684207), the ¹H NMR spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays distinct signals corresponding to the aromatic protons and the amide group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro (-NO₂), iodo (-I), and benzamide (B126) (-CONH₂) groups. The observed signals are a doublet at 8.70 ppm, a doublet of doublets at 7.86 ppm, and another doublet at 8.24 ppm, corresponding to the aromatic protons. A broad singlet for the two amide protons appears at 7.74 ppm. google.com

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum for 4-Iodo-3-nitrobenzamide shows seven distinct carbon signals, corresponding to the six aromatic carbons and the carbonyl carbon of the amide group. The reported chemical shifts in DMSO-d₆ are 91.76, 123.63, 132.03, 135.36, 141.49, 153.15, and 165.19 ppm. google.com

| Spectrum Type | Observed Chemical Shifts (δ, ppm) |

|---|---|

| ¹H NMR | 8.70 (d), 8.24 (d), 7.86 (dd), 7.74 (brs, NH₂) |

| ¹³C NMR | 165.19, 153.15, 141.49, 135.36, 132.03, 123.63, 91.76 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

While specific 2D NMR experimental data for 4-Iodo-3-nitrobenzamide is not detailed in readily available literature, these techniques are standard for confirming complex structural assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The monoisotopic mass of 4-Iodo-3-nitrobenzamide (C₇H₅IN₂O₃) is calculated to be 291.93449 Da. An HRMS experiment would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that matches this value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to produce smaller ions. Analyzing these fragment ions provides valuable information about the molecule's structure. While a specific fragmentation pattern for 4-Iodo-3-nitrobenzamide is not published, typical fragmentation pathways would likely involve:

Loss of the amide group (-NH₂) or the entire carboxamide group (-CONH₂).

Cleavage of the nitro group (-NO₂).

Loss of the iodine atom (-I). The relative abundance of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and are particularly useful for identifying the presence of specific functional groups.

In an IR spectrum of 4-Iodo-3-nitrobenzamide, characteristic absorption bands would confirm the presence of key functional groups:

N-H Stretching: The amide group would exhibit symmetric and asymmetric stretches, typically in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl group of the amide would be expected around 1650-1680 cm⁻¹.

N-O Stretching: The nitro group would show strong symmetric and asymmetric stretching vibrations, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-I Stretching: The carbon-iodine bond would produce a signal in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric vibrations of the nitro group and the vibrations of the benzene (B151609) ring are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state.

For 4-iodo-3-nitrobenzamide, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. The process involves diffracting a beam of X-rays off the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

Despite the importance of this technique, a detailed search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific entry with the complete crystal structure of 4-iodo-3-nitrobenzamide. Therefore, specific details on its unit cell parameters, space group, and precise bond lengths and angles are not available in the public domain as of the latest search. The acquisition and analysis of such data would be a valuable contribution to the scientific literature, providing a definitive solid-state conformation and revealing the subtleties of its intermolecular interactions, which are likely to include hydrogen bonding from the amide group and potential halogen bonding involving the iodine atom.

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a sample of a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and confirming its stoichiometric purity. The technique relies on the complete combustion of a small, precisely weighed sample of the compound. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentage of carbon, hydrogen, and nitrogen, respectively. The percentage of iodine can be determined by other classical or instrumental methods.

The theoretical elemental composition of 4-iodo-3-nitrobenzamide, with the molecular formula C7H5IN2O3, can be calculated based on the atomic weights of its constituent elements. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of 4-Iodo-3-nitrobenzamide

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 28.79 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 1.73 |

| Iodine | I | 126.90 | 1 | 126.90 | 43.45 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.59 |

| Oxygen | O | 16.00 | 3 | 48.00 | 16.44 |

| Total | | | | 292.04 | 100.00 |

Note: Atomic weights are approximate and for calculation purposes.

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates (e.g., HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for both the assessment of product purity and the isolation of reaction intermediates and final products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for these purposes.

In the context of 4-iodo-3-nitrobenzamide, HPLC is routinely used to determine the purity of synthesized batches. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). A detector then records the elution of each component, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding substance.

For purity assessment, a sample of 4-iodo-3-nitrobenzamide is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will ideally show a single major peak corresponding to the desired product. The presence of other peaks indicates impurities, and their peak areas can be used to quantify the level of impurity. For instance, in the synthesis of 4-iodo-3-nitrobenzamide, HPLC can be used to detect and quantify starting materials, by-products, or degradation products.

Furthermore, HPLC is a valuable technique for the isolation of intermediates during multi-step syntheses. By employing preparative HPLC, which uses larger columns and higher flow rates, it is possible to separate and collect fractions of individual components from a reaction mixture. This allows for the purification of intermediates for structural characterization or for use in subsequent reaction steps. For example, in the synthesis of 4-iodo-3-nitrobenzamide from its corresponding carboxylic acid, HPLC could be employed to isolate the methyl ester intermediate to ensure its purity before proceeding to the amidation step.

The choice of stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve the best separation and detection of 4-iodo-3-nitrobenzamide and its potential impurities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting various properties of molecules.

Electronic Structure Characterization of 4-Iodo-3-nitrosobenzamide

A thorough investigation of the electronic structure of this compound would involve mapping the electron density distribution to understand the molecule's stability and reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, the analysis would extend to the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitroso and amide groups, along with the iodine atom, would significantly influence the electronic landscape of the benzene (B151609) ring, creating distinct regions of positive and negative potential that are critical for intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value in eV) | Relates to the chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined accurately.

Prediction of Spectroscopic Parameters and Conformational Analysis

DFT calculations are also a powerful tool for predicting spectroscopic parameters. Theoretical vibrational frequencies from Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be computed and compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation of the molecule.

Conformational analysis would be performed to identify the most stable three-dimensional arrangement of the atoms in this compound. This involves rotating the single bonds, particularly the C-N bond of the nitroso group and the C-C bond of the amide group, and calculating the potential energy at each rotational angle. The resulting potential energy surface would reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as any other low-energy conformers that might be present.

Reaction Pathway Modeling and Transition State Analysis

Understanding the formation of this compound from its nitro precursor is crucial for comprehending its biological activity. Reaction pathway modeling can be employed to map out the potential energy surface of this reduction reaction. This involves identifying the reactants, products, and any intermediates along the reaction coordinate.

A key aspect of this analysis is the location and characterization of the transition state—the highest energy point along the reaction pathway. The energy barrier, which is the difference in energy between the reactants and the transition state, determines the reaction rate. By analyzing the geometry and electronic structure of the transition state, researchers can gain insights into the mechanism of the reaction.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. An MD simulation of this compound, likely in a solvent such as water to mimic physiological conditions, would involve solving Newton's equations of motion for the atoms of the system.

Prediction of Structure-Reactivity Relationships and Mechanistic Insights

By combining the insights gained from quantum chemical calculations and molecular dynamics simulations, it is possible to predict structure-reactivity relationships. This involves understanding how modifications to the chemical structure of this compound would affect its electronic properties and, consequently, its reactivity.

For example, computational studies could explore how replacing the iodine atom with other halogens or modifying the amide group would alter the HOMO-LUMO gap, the molecular electrostatic potential, and the energy barriers for key reactions. This information is invaluable for designing new analogues with potentially enhanced or modulated biological activity. These theoretical studies can provide a detailed, atomistic-level understanding of the molecule's behavior and guide future experimental work.

Derivatization Strategies and Analogue Synthesis

Synthetic Modifications at the Benzamide (B126) Nitrogen

The primary amide of the benzamide group is a versatile functional group for introducing a wide range of substituents. N-substitution can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Standard synthetic protocols can be employed to generate a library of N-substituted derivatives.

Key synthetic strategies include:

N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated under various conditions, though direct alkylation can be challenging. A common approach involves the reaction of 4-iodo-3-nitrobenzoic acid chloride (the activated form of the corresponding carboxylic acid) with a primary or secondary amine. This method allows for the direct installation of alkyl, aryl, or heterocyclic moieties. mdpi.com

Acylation Reactions: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group, forming N-acylbenzamide derivatives.

Condensation Reactions: The amide can be condensed with aldehydes to form N-acyliminium ion intermediates, which can be further reacted to generate more complex structures. ijpbs.com

These modifications allow for the systematic exploration of the chemical space around the benzamide moiety, which can be crucial for modulating biological activity or other chemical properties. A series of N-substituted benzamide derivatives can be synthesized to probe the impact of different functional groups at this position. researchgate.net

Table 1: Examples of Synthetic Transformations at the Benzamide Nitrogen This table is illustrative and shows potential reactions based on standard benzamide chemistry.

| Reactant | Reagent | Reaction Type | Potential Product Structure |

|---|---|---|---|

| 4-Iodo-3-nitrosobenzoyl chloride | R-NH₂ (e.g., Benzylamine) | Amidation | N-Benzyl-4-iodo-3-nitrosobenzamide |

| 4-Iodo-3-nitrosobenzoyl chloride | R₂NH (e.g., Morpholine) | Amidation | (4-Iodo-3-nitrosophenyl)(morpholino)methanone |

| 4-Iodo-3-nitrosobenzamide | (Boc)₂O, DMAP | Boc-Protection | tert-Butyl (4-iodo-3-nitrosobenzoyl)carbamate |

Transformations Involving the Iodo Substituent for Library Generation

The iodo substituent at the C4 position of the benzene (B151609) ring is a key functional group for generating molecular diversity through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive coupling partners, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. acs.orgnih.gov This enables the creation of large libraries of compounds with diverse substituents at this position.

Prominent cross-coupling reactions for derivatization include:

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). It is a robust and widely used method for forming biaryl structures or introducing alkyl and vinyl groups. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. nanochemres.orgnih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with a terminal alkyne. organic-chemistry.orgwikipedia.org It is a highly efficient method for synthesizing arylalkynes, which are valuable intermediates for further transformations or as final products. The reaction can often be carried out under mild, and even aqueous, conditions. nanochemres.orglibretexts.org

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl iodide with amines, providing access to a wide range of N-arylated compounds.

These coupling strategies allow for the introduction of a vast array of chemical moieties at the C4 position, significantly expanding the structural diversity of the this compound scaffold.

Table 2: Potential Cross-Coupling Reactions at the Iodo Position This table illustrates the application of common cross-coupling reactions to the this compound scaffold.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C4-Substituent |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Aryl group |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl group (-C≡C-R) |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand, Base | Vinyl group (-CH=CHR) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | Amino group (-NR₂) |

Exploiting the Reactivity of the Nitroso Group for Novel Scaffolds (e.g., cycloaddition reactions)

The nitroso group is a unique and reactive functional group that can participate in various chemical transformations, most notably cycloaddition reactions. mdpi.comnih.gov Arylnitroso compounds can act as powerful dienophiles in hetero-Diels-Alder reactions, providing a direct route to novel heterocyclic scaffolds. nih.govnd.edu

The primary reaction of interest is the Nitroso Diels-Alder (NDA) reaction . In this [4+2] cycloaddition, the nitroso group (-N=O) reacts with a 1,3-diene to form a 3,6-dihydro-1,2-oxazine ring. mdpi.comnih.gov This reaction is highly valuable because:

It creates a six-membered heterocyclic ring in a single, often highly stereoselective, step.

It proceeds under mild conditions and is compatible with a variety of functional groups. nih.gov

The resulting oxazine (B8389632) ring can be further elaborated, serving as a versatile intermediate for more complex molecular architectures. mdpi.com

By reacting this compound with a library of substituted dienes, a diverse collection of novel, fused, and spirocyclic scaffolds can be generated. The electronic nature of the arylnitroso compound, influenced by the iodo and benzamide groups, can affect the rate and selectivity of the cycloaddition. nih.gov Other potential reactions of the nitroso group include ene reactions and cycloadditions with alkynes or other unsaturated systems. beilstein-journals.orgnih.gov

Table 3: The Nitroso Diels-Alder Reaction with this compound This table provides a general overview of the NDA reaction as applied to the target compound.

| Reaction Type | Reactants | Key Transformation | Product Scaffold |

|---|---|---|---|

| [4+2] Hetero-Diels-Alder | This compound (Dienophile) + 1,3-Diene | Formation of one C-N and one C-O bond | 3,6-Dihydro-1,2-oxazine |

Design and Synthesis of Chemically Modified Analogues to Probe Reactivity

For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups at different positions can probe electronic effects. Modifying the groups ortho or meta to the iodo and nitroso functions can investigate steric influences on reactivity.

Synthetic strategies to probe reactivity include:

Varying N-Benzamide Substituents: As detailed in section 6.1, creating a series of N-alkyl and N-aryl amides can systematically alter the steric bulk and electronic environment around the nitroso group, potentially influencing its participation in cycloaddition reactions.

Modulating Electronics via C4-Substituents: Using the cross-coupling methods from section 6.2, the iodo group can be replaced with a range of electronically diverse substituents. For example, replacing iodine with a strongly electron-withdrawing group like trifluoromethyl (via trifluoromethylation) or an electron-donating group like an anisole (B1667542) moiety (via Suzuki coupling) would significantly alter the electron density of the aromatic ring. This, in turn, would modulate the electrophilicity of the nitroso group and the reactivity of the C-I bond itself in further reactions.

Introducing Additional Ring Substituents: Starting from more complex substituted benzoic acids, analogues with additional substituents (e.g., methyl, methoxy, or fluoro groups) on the benzene ring can be synthesized. These analogues would help to map out the steric and electronic requirements for desired transformations.

These targeted synthetic efforts provide crucial data for understanding reaction mechanisms and for the rational design of new derivatives with specific reactivity profiles.

Quantitative Structure-Property Relationship (QSPR) Studies of Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physicochemical properties. researchgate.netnih.gov For a library of derivatives based on the this compound scaffold, QSPR models can be developed to predict various properties without the need for experimental measurement. nih.govnih.gov

The QSPR modeling process typically involves:

Data Set Generation: A diverse set of derivatives is synthesized (as described in the sections above), and a specific property (e.g., solubility, chromatographic retention time, reaction rate) is measured.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated based on its 2D or 3D structure. These descriptors quantify various aspects of the molecule. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors to the measured property. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets.

For derivatives of this compound, QSPR could be used to predict properties relevant to their synthesis and application, such as predicting the reactivity of the iodo group in Suzuki couplings or the rate of a Diels-Alder reaction involving the nitroso group.

Table 4: Examples of Molecular Descriptors for QSPR Studies of Benzamide Derivatives This table lists common descriptor classes and their potential relevance in a QSPR model.

| Descriptor Class | Examples | Potential Property Correlation |

|---|---|---|

| Topological | Molecular Connectivity Indices (chi), Wiener Index | Boiling point, Retention indices nih.gov |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Reactivity, Polarity, Spectroscopic properties |

| Steric/Geometric | Molecular Volume, Surface Area, Ovality | Solubility, Binding affinity |

| Constitutional | Molecular Weight, Atom Counts, Ring Counts | General physicochemical properties |

Role As a Chemical Intermediate and Mechanistic Probe

Formation of 4-Iodo-3-nitrosobenzamide as a Reactive Intermediate from Nitro Precursors

This compound emerges as a critical reactive intermediate through the enzymatic reduction of the prodrug 4-iodo-3-nitrobenzamide (B1684207). nih.gov This transformation is particularly noted for its selectivity within specific cellular environments, namely in malignant cells. nih.gov The activation of 4-iodo-3-nitrobenzamide is contingent on the cellular reducing systems that are distinct to cancer cells.

In non-malignant cells, the nitro group of 4-iodo-3-nitrobenzamide is typically reduced to a non-toxic amine by the flavoprotein of mitochondrial complex I. This process is dependent on Mg2+-ATP-mediated reducing equivalents transferred from NADH to NADPH via pyridine (B92270) nucleotide transhydrogenation. nih.gov However, a deficiency in this hydride transfer mechanism in malignant cells leads to an alternative reduction pathway. nih.gov This altered metabolic route results in the selective and lethal synthesis of this compound. nih.gov

The following table summarizes the differential metabolism of 4-iodo-3-nitrobenzamide in malignant versus non-malignant cells.

| Cell Type | Metabolic Pathway | Key Enzymatic System | End Product |

| Malignant | Partial reduction of the nitro group | Deficient pyridine nucleotide transhydrogenation | This compound (toxic) |

| Non-malignant | Full reduction of the nitro group | Mitochondrial complex I flavoprotein | 4-iodo-3-aminobenzamide (non-toxic) |

Investigation of Its Involvement in Downstream Chemical Processes

Upon its formation, the highly reactive this compound readily engages in downstream chemical processes, most notably the covalent modification of cellular proteins. Research has identified the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a principal target of this reactive intermediate.

In studies involving tumorigenic malignant cells, it was observed that the enzymatically reduced form of 4-iodo-3-nitrobenzamide, which is this compound, covalently binds to GAPDH. This covalent modification leads to the inactivation of the enzyme. The inactivation of GAPDH, a crucial enzyme in glycolysis, disrupts the cell's energy production pathway.

The selective formation of this compound in cancer cells, followed by its covalent binding to and inactivation of GAPDH, helps to explain the selective toxicity of the parent compound, 4-iodo-3-nitrobenzamide, towards these cells.

Utilization as a Mechanistic Probe in Complex Chemical Systems

While the primary role of this compound documented in scientific literature is that of a transient, cell-toxic intermediate, its inherent properties suggest a potential utility as a mechanistic probe. Its selective formation under specific cellular redox conditions and its high reactivity towards nucleophilic residues on proteins make it a candidate for investigating enzymatic activities and cellular pathways.

The generation of this compound is indicative of a specific metabolic deficiency in the pyridine nucleotide transhydrogenation pathway. nih.gov Therefore, its detection could serve as a marker for this particular cellular state. The covalent modification of proteins by this intermediate offers a strategy for identifying and characterizing proteins with accessible and reactive nucleophilic residues within specific cellular compartments.

Although its application as a deliberately employed mechanistic probe to explore unrelated complex chemical systems is not extensively documented, its known reactivity profile provides a foundation for such potential future applications. For instance, the principles of its formation and action could be adapted to design novel probes for studying cellular redox environments or for identifying the binding sites of other reactive molecules.

Future Research Directions in 4 Iodo 3 Nitrosobenzamide Chemistry

Exploration of Novel and Sustainable Synthetic Routes

Currently, 4-iodo-3-nitrosobenzamide is primarily generated in situ from its nitro precursor. researchgate.net Future research should focus on the development of direct and selective synthetic methods. Key areas of exploration could include:

Selective Reduction of 4-Iodo-3-nitrobenzamide (B1684207): Investigating chemoselective reducing agents that can convert the nitro group to a nitroso group without affecting the iodo and amide functionalities. This could involve exploring milder reducing agents or employing catalytic systems that offer high selectivity under benign conditions.

Oxidation of 3-Amino-4-iodobenzamide: An alternative route could involve the controlled oxidation of the corresponding amine. Research into selective oxidation methods that prevent over-oxidation to the nitro or other undesired products would be valuable.

Green Chemistry Approaches: The development of environmentally friendly synthetic protocols is crucial. This could involve the use of non-toxic solvents, catalytic systems to minimize waste, and energy-efficient reaction conditions such as photochemical or electrochemical methods.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Approach | Potential Reagents/Conditions | Advantages | Challenges |

| Selective Reduction | Catalytic hydrogenation (e.g., with modified catalysts), transfer hydrogenation, mild chemical reductants. | Potentially high yields and selectivity. | Catalyst poisoning, over-reduction to the amine. |

| Controlled Oxidation | Mild oxidizing agents (e.g., Oxone®, hypervalent iodine reagents), enzymatic oxidation. | Can start from a readily available precursor. | Over-oxidation, formation of side products. |

| Direct Nitrosation | Not a direct route from the benzamide (B126), but could be explored from a precursor. | May offer a more direct pathway. | Requires a suitable precursor and control of nitrosating agent. |

In-Depth Mechanistic Studies of Nitroso Group Transformations in Diverse Chemical Environments

The high reactivity of the nitroso group is central to the biological activity of this compound. researchgate.net A deeper understanding of its reaction mechanisms is essential for controlling its reactivity and designing new applications.

Future mechanistic studies should focus on:

Nucleophilic Addition Reactions: The nitroso group is susceptible to nucleophilic attack. at.ua Detailed kinetic and theoretical studies of its reactions with biologically relevant nucleophiles, such as thiols (e.g., glutathione (B108866), cysteine residues in proteins), would provide insight into its mode of action. researchgate.netresearchgate.net

Redox Chemistry: Investigating the electrochemical properties of this compound to understand its behavior as both an oxidizing and a reducing agent.

Dimerization and Isomerization: Aromatic nitroso compounds can exist in equilibrium between monomeric and dimeric forms. wikipedia.org Studying this equilibrium for this compound is important as the monomer is typically the more reactive species. wikipedia.org Additionally, the potential for isomerization to an oxime should be investigated under various conditions. wikipedia.org

Advanced Computational Modeling for Precise Reactivity Predictions

Computational chemistry offers a powerful tool for predicting the properties and reactivity of transient species like this compound. Future computational work should aim to:

Predict Reaction Pathways and Transition States: Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways of this compound with various nucleophiles, identifying transition states and calculating activation energies. researchgate.net This can help to predict the most likely reaction products and understand the factors that control reactivity. researchgate.net

Simulate Interactions with Biological Macromolecules: Molecular docking and molecular dynamics (MD) simulations can be employed to model the interaction of this compound with its protein targets, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.netresearchgate.net This can provide valuable insights into the binding mode and the mechanism of enzyme inhibition. researchgate.net

Develop Structure-Reactivity Relationships: By systematically modifying the structure of this compound in silico and calculating key electronic and steric parameters, it is possible to develop quantitative structure-activity relationships (QSAR) that can guide the design of new analogues with tailored reactivity.

Development of Advanced Analytical Tools for in situ Monitoring of Its Transformations

The transient nature of this compound makes its detection and characterization challenging. The development of advanced analytical methods is crucial for studying its formation and subsequent reactions in real-time.

Promising analytical techniques for future research include:

Spectroscopic Methods:

UV-Vis Spectroscopy: The green color of monomeric C-nitrosoarenes can be used for their detection and quantification. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as stopped-flow NMR, could be used to monitor the kinetics of its reactions.

Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize the compound and its reaction products.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., diode array detector or mass spectrometer), HPLC can be used to separate and quantify this compound from complex mixtures.

A summary of potential analytical techniques is provided in the table below.

| Analytical Technique | Information Provided | Advantages | Limitations |

| UV-Vis Spectroscopy | Detection and quantification of the monomeric form. | Simple, real-time monitoring. | Limited structural information. |

| NMR Spectroscopy | Structural characterization, kinetic studies. | Detailed structural information. | Lower sensitivity, may require specialized techniques for reactive species. |

| Mass Spectrometry | Molecular weight determination, structural elucidation of products. | High sensitivity and specificity. | May require derivatization for unstable compounds. |

| HPLC | Separation and quantification. | High resolution and sensitivity. | The compound may degrade on the column. |

Design of Chemically Tunable Analogues for Controlled Reactivity

Building upon the knowledge gained from mechanistic and computational studies, the design and synthesis of analogues of this compound with tailored reactivity is a key future direction. By modifying the substituents on the aromatic ring, it should be possible to fine-tune the electronic properties of the nitroso group and thereby control its reactivity. at.ua

Areas for investigation include:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups at different positions on the benzene (B151609) ring to modulate the electrophilicity of the nitroso nitrogen. at.ua

Steric Effects: Introducing bulky groups near the nitroso group to control its accessibility to nucleophiles. at.ua

Bioisosteric Replacement: Replacing the iodine atom or the amide group with other functional groups to explore changes in biological activity and physical properties.

The systematic exploration of these research avenues will not only deepen our fundamental understanding of the chemistry of this compound but also pave the way for the development of new therapeutic agents and chemical tools.

Q & A

Q. What is the proposed biochemical mechanism of PARP1 inhibition by 4-Iodo-3-nitrosobenzamide, and how can this be experimentally validated?

Answer: this compound was initially reported to covalently inhibit PARP1 by binding to the first zinc finger domain of the enzyme, disrupting its DNA repair function . However, subsequent studies demonstrated that its prodrug, Iniparib (BSI-201), lacks PARP inhibitory activity in intact cells, suggesting a non-canonical mechanism . To validate this:

- Methodology : Perform in vitro PARP activity assays using recombinant PARP1 and cell-free systems (e.g., NAD⁺ consumption or poly(ADP-ribose) polymer formation) .

- Contradiction Analysis : Compare results with intact cell models using immunofluorescence or Western blotting for pADPr (poly-ADP-ribose) levels .

Q. How can researchers confirm the intracellular conversion of Iniparib to this compound in cancer cells?

Answer: Iniparib is a prodrug requiring enzymatic activation. To confirm conversion:

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to detect this compound in cell lysates after Iniparib treatment .

- Cell-Specific Activation : Compare reducing environments in malignant vs. normal cells by measuring mitochondrial transhydrogenase activity (e.g., NADH/NADPH ratios) .

Q. What assays are recommended to assess the tumor-selective cytotoxicity of this compound?

Answer:

- Apoptosis Assays : Use TUNEL staining or caspase-3/7 activity assays to quantify apoptosis in cancer vs. normal cell lines .

- Clonogenic Survival : Compare colony formation inhibition in BRCA-deficient (e.g., BRCA1/2-mutant) vs. wild-type cells .

- Selectivity Validation : Test cytotoxicity in normal bone marrow progenitor cells to confirm reduced off-target effects .

Advanced Research Questions

Q. How can conflicting reports on the PARP-inhibitory activity of this compound be reconciled?

Answer: Discrepancies arise from differences in experimental models:

Q. What experimental strategies optimize combinatorial therapy using this compound and DNA-damaging agents?

Answer:

- Synergy Screening : Apply the Chou-Talalay method to calculate combination indices (CI) for Iniparib with topoisomerase inhibitors (e.g., camptothecin) or alkylating agents .

- Mechanistic Insight : Pre-treat cells with BSO (buthionine sulfoximine) to deplete glutathione and enhance reactive oxygen species (ROS)-mediated lethality .

Q. How does the tumor-selective activation of this compound relate to mitochondrial dysfunction in cancer cells?

Answer: Malignant cells exhibit defective mitochondrial transhydrogenation, preventing detoxification of the prodrug into non-toxic metabolites:

Q. What structural modifications of this compound could improve its pharmacokinetic profile?

Answer:

- Rational Design : Introduce substituents to enhance solubility (e.g., polar groups) or stability (e.g., fluorine substitutions) while retaining nitroso reactivity .

- In Silico Modeling : Use molecular docking to predict interactions with PARP1’s zinc finger domain and optimize binding affinity .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.